

Physical and chemical properties of 2-(2-methoxyphenyl) boronate ester.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2-(2-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Cat. No.:	B130259

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of 2-(2-methoxyphenyl)boronic acid pinacol ester. This compound is a vital building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and materials science for its role in constructing complex molecular architectures.

Core Properties and Specifications

2-(2-Methoxyphenyl)boronic acid pinacol ester, also known as 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anisole, is a stable, solid organoboron compound. Its structure incorporates a 2-methoxyphenyl group attached to a pinacolborane moiety, rendering it an effective and versatile coupling partner in various chemical reactions.

The physical characteristics of 2-(2-methoxyphenyl)boronic acid pinacol ester are summarized in the table below. The compound is typically a white to off-white solid at room temperature and is soluble in common organic solvents like methanol.

Property	Value	Reference
Appearance	White to Almost white powder/crystal	[1]
Melting Point	78-80 °C	[1]
Boiling Point	328.5 ± 25.0 °C (Predicted)	[1]
Density	1.02 ± 0.1 g/cm³ (Predicted)	[1]
Solubility	Soluble in Methanol	[1]

The following table outlines key chemical identifiers and spectroscopic information for 2-(2-methoxyphenyl)boronic acid pinacol ester.

Identifier	Value	Reference
CAS Number	190788-60-4	[1]
Molecular Formula	C ₁₃ H ₁₉ BO ₃	
Molecular Weight	234.10 g/mol	
MDL Number	MFCD05863916	
¹ H NMR (300 MHz, CDCl ₃)	δ 7.67 (dd, J = 7.3, 1.8 Hz, 1H), 7.39 (ddd, J = 8.5, 7.4, 1.8 Hz, 1H), 6.96 (td, J = 7.5, 1.0 Hz, 1H), 6.89 (d, J = 8.3 Hz, 1H), 3.84 (s, 3H), 1.35 (s, 12H)	[2]
InChI Key	ASDFSWMHZSWXPO-UHFFFAOYSA-N	

Safety and Handling

Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.

Safety Information	Details	Reference
Hazard Codes	Xi (Irritant)	[1]
Hazard Note	Irritating to eyes and respiratory system.	[3]
Handling	Avoid inhalation. Avoid contact with eyes, skin, and clothing. Use in a well-ventilated area.	[3] [4]
Storage	Store under inert gas (Nitrogen or Argon) at 2-8°C. Keep container tightly closed.	[1] [3]
Personal Protective Equipment	Chemical safety goggles, compatible chemical-resistant gloves, and a government-approved respirator are recommended.	[3] [4]
Storage Class Code	11 - Combustible Solids	

Experimental Protocols

Detailed methodologies for the synthesis of 2-(2-methoxyphenyl)boronic acid pinacol ester and its application in Suzuki-Miyaura cross-coupling are provided below.

This protocol is based on a Sandmeyer-type borylation reaction.[\[2\]](#) The workflow for this synthesis is illustrated in the diagram below.

Materials:

- 2-methoxybenzenediazonium tetrafluoroborate (1 mmol, 222 mg)
- Ferrocene (1 mol%, 1.8 mg)
- Diisopropylaminoborane (2 mmol, 226 mg)
- Anhydrous Acetonitrile (CH₃CN) (2 mL)

- Anhydrous Methanol (MeOH) (2 mL)
- Pinacol (1.3 eq)
- Diethyl ether (Et₂O) (2 mL)
- 50 g/L Copper(II) chloride (CuCl₂) solution
- Sodium sulfate (Na₂SO₄)
- Dichloromethane (CH₂Cl₂)
- Silica gel

Procedure:

- In a dried tube reactor under an argon atmosphere, dissolve 2-methoxybenzenediazonium tetrafluoroborate (1 mmol) and ferrocene (1 mol%) in 2 mL of anhydrous acetonitrile.
- Add diisopropylaminoborane (2 mmol) to the solution.
- Stir the mixture for 2.5 hours at room temperature.
- Quench the reaction by the slow addition of 2 mL of anhydrous methanol at 0°C.
- Allow the mixture to stir for an additional hour at room temperature.
- Remove all volatile components under reduced pressure.
- Add pinacol (1.3 eq) in 2 mL of diethyl ether and stir the mixture for 4 hours at room temperature.
- Wash the crude mixture with a 50 g/L CuCl₂ solution (2 x 5 mL).
- Separate the organic layer, dry it over Na₂SO₄, filter, and concentrate to dryness.
- Dissolve the resulting oil in dichloromethane and filter through a pad of silica gel, eluting with dichloromethane to afford the pure 2-(2-methoxyphenyl)boronic acid pinacol ester. The isolated yield is reported to be 69%.[\[2\]](#)

[Click to download full resolution via product page](#)

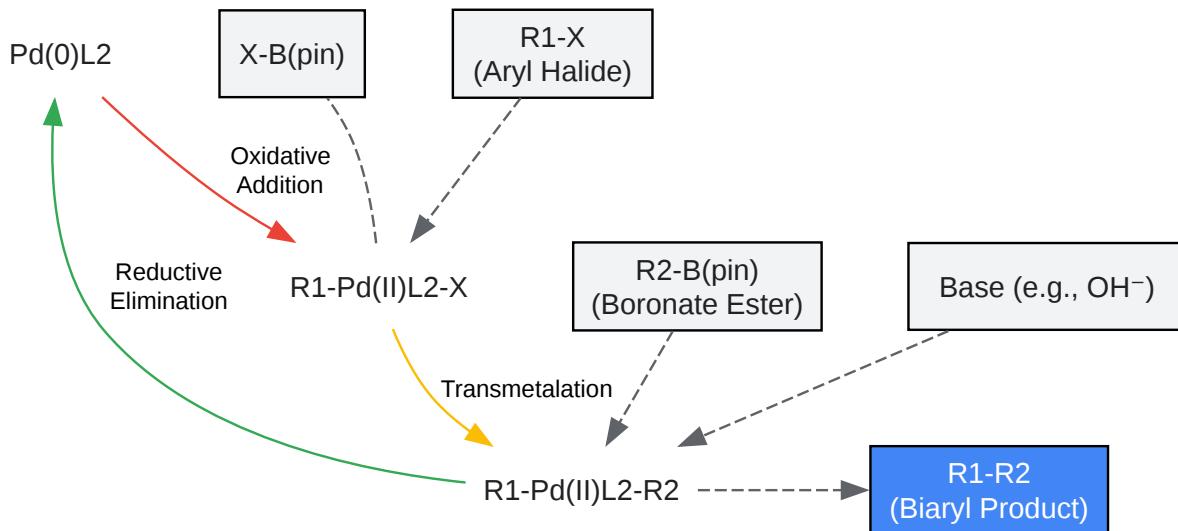
Caption: Workflow for the synthesis of 2-(2-methoxyphenyl)boronic acid pinacol ester.

2-(2-Methoxyphenyl)boronic acid pinacol ester is a key reagent in Suzuki-Miyaura cross-coupling reactions to form C-C bonds.^{[5][6][7]} This reaction is fundamental in drug discovery and materials science.^{[8][9]}

Materials:

- Aryl or heteroaryl halide/triflate (1.0 mmol)
- 2-(2-Methoxyphenyl)boronic acid pinacol ester (1.5 mmol)
- Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol)
- Base (e.g., Na₃PO₄, 3.0 mmol)
- Solvent (e.g., Dioxane, 4 mL, and Water, 1 mL)

Procedure:


- To a reaction vial, add the aryl halide/triflate (1.0 mmol), 2-(2-methoxyphenyl)boronic acid pinacol ester (1.5 mmol), palladium catalyst (0.03 mmol), and base (3.0 mmol).
- Add the solvent mixture (e.g., 4:1 dioxane/water).
- Seal the vial and heat the reaction mixture at a temperature between 65-100°C with vigorous stirring.^[6] The reaction progress can be monitored by techniques such as TLC or GC-MS.
- After completion, cool the reaction mixture to room temperature.

- Perform an aqueous workup: dilute the mixture with an organic solvent (e.g., ethyl acetate), wash with water and brine.
- Dry the organic layer over an anhydrous drying agent (e.g., Na_2SO_4 or MgSO_4), filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Core Applications and Signaling Pathways

The primary application of 2-(2-methoxyphenyl)boronic acid pinacol ester is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.^{[5][6]} This palladium-catalyzed reaction forms a carbon-carbon bond between the 2-methoxyphenyl group and various organic electrophiles (typically aryl, vinyl, or alkyl halides and triflates).^[10] The reaction is highly valued for its mild conditions, tolerance of a wide range of functional groups, and commercial availability of reagents.^[11] These features make it an indispensable tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.^{[5][9]}

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.

[Click to download full resolution via product page](#)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Beyond its role as a synthetic intermediate, 2-(2-methoxyphenyl)boronic acid pinacol ester is utilized in the preparation of biologically active molecules. It has been employed in the synthesis of inhibitors for TGF- β 1 and activin A signaling pathways, which are implicated in various diseases, including fibrosis and cancer.^[1] Boron-containing compounds, in general, are of growing interest in medicinal chemistry, with several boronic acid-based drugs approved for clinical use.^[12] Furthermore, nanoparticles functionalized with phenylboronic acid pinacol ester have been developed as ROS-responsive drug delivery systems for treating inflammatory conditions like periodontitis.^{[13][14]}

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-METHOXYPHENYLBORONIC ACID PINACOL ESTER CAS#: 190788-60-4 [m.chemicalbook.com]
- 2. 2-METHOXYPHENYLBORONIC ACID PINACOL ESTER synthesis - chemicalbook [chemicalbook.com]
- 3. jwpharmlab.com [jwpharmlab.com]
- 4. fishersci.com [fishersci.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. nbinfo.com [nbinfo.com]
- 9. mdpi.com [mdpi.com]
- 10. rose-hulman.edu [rose-hulman.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. mdpi.com [mdpi.com]

- 13. The application of phenylboronic acid pinacol ester functionalized ROS-responsive multifunctional nanoparticles in the treatment of Periodontitis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The application of phenylboronic acid pinacol ester functionalized ROS-responsive multifunctional nanoparticles in the treatment of Periodontitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physical and chemical properties of 2-(2-methoxyphenyl) boronate ester]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b130259#physical-and-chemical-properties-of-2-2-methoxyphenyl-boronate-ester>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com